molecular formula C11H13NO2 B13253591 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13253591
M. Wt: 191.23 g/mol
InChI Key: LFWYCYVTVOOBSU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its bicyclic framework and substituent positions. The parent structure is 2,3-dihydro-1H-indole, a bicyclic system comprising a benzene ring fused to a pyrrolidine ring. The numbering begins at the nitrogen atom, with methyl groups at positions 5 and 7, and a carboxylic acid group at position 2. The full IUPAC designation is:
2-Carboxy-5,7-dimethyl-2,3-dihydro-1H-indole .

Alternative designations include:

  • 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid (preferred synonym)
  • CAS Registry Number: 1544209-53-1
  • MDL Number: MFCD30477975

The molecular formula is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol .

Molecular Architecture: Indole Core Modifications and Functional Group Analysis

The compound’s structure (Fig. 1) combines aromatic and aliphatic characteristics:

  • Indole Core : The bicyclic system consists of a benzene ring (positions 4–8) fused to a partially saturated pyrrolidine ring (positions 1–3). The 2,3-dihydro designation indicates single bonds between C2 and C3, distinguishing it from fully aromatic indoles .
  • Substituents :
    • Methyl groups at C5 and C7 enhance steric bulk and influence electronic properties via electron-donating effects.
    • Carboxylic acid at C2 introduces hydrogen-bonding capability and acidity (pKₐ ~4–5) .
  • Functional Groups :
    • The pyrrolidine nitrogen (N1) adopts a trigonal pyramidal geometry, contributing to basicity (pKₐ ~5–6) .
    • The carboxylic acid group enables salt formation or esterification, critical for derivatization .

Key structural parameters :

Property Value
Molecular formula C₁₁H₁₃NO₂
Molecular weight 191.23 g/mol
Calculated LogP ~2.48 (lipophilicity)
Hydrogen bond donors 2 (NH and COOH)
Hydrogen bond acceptors 3 (O, N, O)

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data for this compound remain unreported in the literature. However, insights can be inferred from related dihydroindole derivatives:

  • Conformational Flexibility : The saturated C2–C3 bond allows rotation, enabling cis or trans arrangements of the carboxylic acid relative to the methyl groups. Computational models suggest the cis conformation is energetically favored due to reduced steric clash between the carboxylic acid and C5 methyl group .
  • Torsional Angles : In analogous compounds (e.g., 5,6-dihydroxyindoline-2-carboxylic acid), the dihydroindole ring adopts a puckered conformation to minimize strain, with an average C2–N1–C8–C9 dihedral angle of 15–20° .
  • Intermolecular Interactions : Hydrogen bonding between the carboxylic acid and neighboring molecules likely stabilizes crystal packing, as observed in 5,7-dimethyl-1H-indole-2-carboxylic acid .

Comparative Structural Analysis with Related Dihydroindole Carboxylates

A comparison with structurally similar compounds highlights key distinctions (Table 1):

Compound Substituents Aromaticity Key Functional Groups
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid 5-Me, 7-Me, COOH Partially saturated Carboxylic acid, amine
5,6-Dihydroxyindoline-2-carboxylic acid 5-OH, 6-OH, COOH Fully saturated Carboxylic acid, catechol
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid 5-Me, 7-Me, NH₂CH₂CH₂ Aromatic Carboxylic acid, amine

Structural implications :

  • Aromaticity : The dihydroindole core reduces aromatic stabilization compared to fully unsaturated indoles, increasing reactivity at the pyrrolidine ring .
  • Substituent Effects : Methyl groups at C5 and C7 hinder electrophilic substitution at adjacent positions, directing reactivity to C4 and C6 .
  • Functional Group Synergy : The carboxylic acid enhances solubility in polar solvents (e.g., water solubility ≈1.2 mg/mL predicted), while methyl groups increase lipid membrane permeability .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14)

InChI Key

LFWYCYVTVOOBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC(N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Reduction of Indole Derivatives

To convert an indole derivative into an indoline derivative, a reduction step is necessary. This can be achieved using stannous chloride (SnCl₂) in an alkanol solvent, such as methanol or ethanol, under acidic conditions with dry hydrogen chloride gas. The reaction mixture is typically stirred at temperatures between -25°C and +25°C for several hours.

Hydrolysis of Indoline Esters

After obtaining the indoline ester, hydrolysis is performed to yield the free acid. This involves treating the ester with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. The pH is adjusted to ensure complete hydrolysis, and the mixture is then acidified to precipitate the indoline-2-carboxylic acid.

Chemical Reactions Involved

The synthesis involves two key reactions:

  • Reduction Reaction :
    $$
    \text{Indole Derivative} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{Indoline Ester}
    $$

  • Hydrolysis Reaction :
    $$
    \text{Indoline Ester} + \text{KOH/NaOH} \rightarrow \text{Indoline-2-carboxylic Acid}
    $$

Data Tables

Given the lack of specific data for 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, we can provide a general overview of conditions used in similar syntheses:

Reaction Step Conditions Solvent Temperature Range
Reduction SnCl₂, HCl Methanol/Ethanol -25°C to +25°C
Hydrolysis KOH/NaOH Alcoholic Solvent Room Temperature

Research Findings

The synthesis of indoline derivatives often involves careful control of reaction conditions to achieve high yields and purity. The use of stannous chloride for reduction and strong bases for hydrolysis is common in these syntheses. However, specific research findings for 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid are limited, and further studies would be necessary to optimize its preparation.

Chemical Reactions Analysis

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid 5,7-dimethyl C₁₁H₁₁NO₂ 221675-45-2 189.21 Intermediate in drug synthesis; dihydro core may enhance stability .
5,7-Dimethoxy-1H-indole-2-carboxylic acid 5,7-dimethoxy C₁₀H₉NO₄ 27508-88-9 207.18 Electron-donating methoxy groups alter reactivity; used in organic synthesis .
5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid 5,7-difluoro C₉H₇F₂NO₂ 2059938-04-2 199.15 Fluorine substituents increase electronegativity and metabolic stability .
5,7-Dichloroindole-2-carboxylic acid 5,7-dichloro C₉H₅Cl₂NO₂ N/A 238.05 (calc.) Chlorine groups enhance lipophilicity; used in medicinal chemistry .
2,3-Dihydro-1H-indole-2-carboxylic acid No substituents C₉H₉NO₂ 78348-24-0 163.18 Simpler analog; serves as a precursor for chiral ligands and pharmaceuticals .

Physicochemical Properties

  • Methyl groups in the target compound may reduce crystallinity compared to halogenated derivatives.
  • Solubility : The dihydroindole core likely improves solubility in polar solvents compared to fully aromatic indoles. Fluorinated analogs (e.g., 5,7-difluoro derivative) may exhibit lower aqueous solubility due to increased hydrophobicity .

Biological Activity

5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a member of the indole family, which is widely recognized for its diverse biological activities. The compound's unique bicyclic structure, characterized by two methyl groups at the 5 and 7 positions and a carboxylic acid functional group, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 205.25 g/mol. The structural features that contribute to its biological activity include:

  • Indole Core : Essential for various interactions with biological targets.
  • Methyl Substituents : Influence the compound's reactivity and binding affinity.

Research indicates that indole derivatives, including 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, exhibit their biological effects primarily through interactions with specific enzymes and receptors. These interactions can lead to:

  • Inhibition of Enzymes : Such as those involved in cancer progression or viral replication.
  • Antimicrobial Activity : Indole derivatives have shown efficacy against various pathogens.

Biological Activities

The biological activities of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be summarized as follows:

  • Anticancer Properties :
    • Studies have demonstrated that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
    • A notable study reported that related compounds exhibited IC50 values ranging from 0.13 to 6.85 µM against HIV integrase, suggesting potential applications in oncology .
  • Antimicrobial Effects :
    • Compounds in this class have been investigated for their ability to combat bacterial and fungal infections.
    • The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Activity :
    • Indole derivatives possess anti-inflammatory properties that may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid and other related indole derivatives:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-hydroxyindole-3-carboxylateHydroxyl group at position 5Enhanced solubility; potential for hydrogen bonding
Ethyl indole-2-carboxylateLacks methyl groups at positions 5 and 7Simpler structure; less steric hindrance
Ethyl 6-methylindole-2-carboxylateMethyl group at position 6Different reactivity profile due to methyl substitution
Ethyl 5-methoxyindole-3-carboxylateMethoxy group at position 5Increased lipophilicity; potential for altered bioactivity

This comparison illustrates how the specific arrangement of methyl groups in 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid may enhance its therapeutic potential compared to other derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated various indole derivatives against pancreatic cancer cell lines (AsPC-1 and BxPC-3) using the MTT assay. Results indicated significant cytotoxicity attributed to structural modifications around the indole core .
  • Antimicrobial Studies :
    • Another investigation focused on the antimicrobial efficacy of indole derivatives against clinical strains of bacteria. The results showed promising activity against multidrug-resistant strains.

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